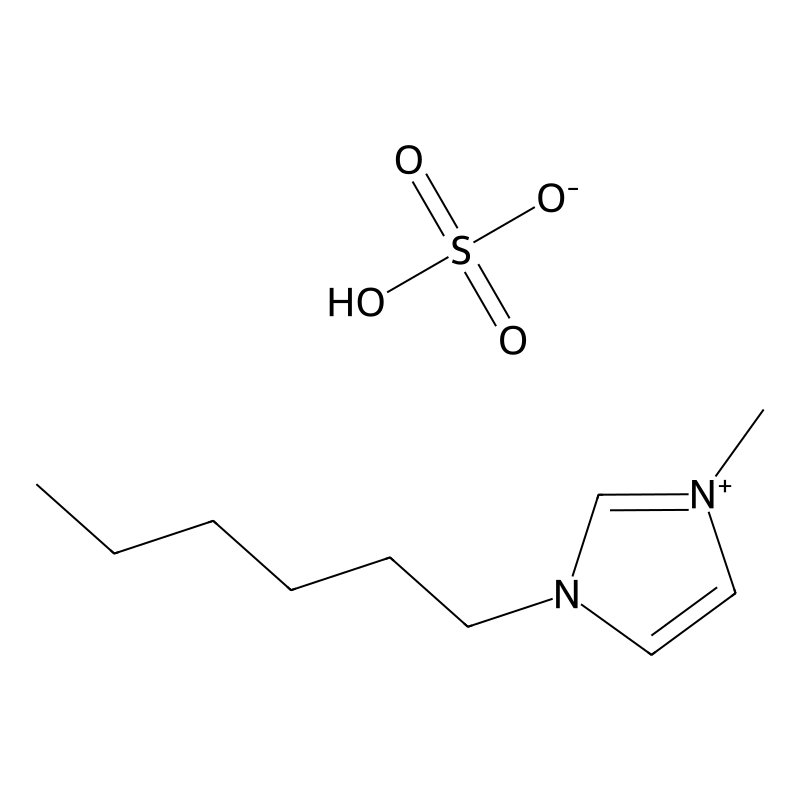1-Hexyl-3-methylimidazolium hydrogen sulfate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
1-Hexyl-3-methylimidazolium hydrogen sulfate is an ionic liquid characterized by its unique structural composition, which consists of a hexyl group and a methyl group attached to an imidazolium cation, combined with a hydrogen sulfate anion. Its chemical formula is C₁₀H₂₀N₂O₄S, and it has a molecular weight of approximately 264.34 g/mol. This compound is notable for its low volatility and thermal stability, making it suitable for various applications in both industrial and research settings .
Ionic Liquid and Solvent Properties
-Hexyl-3-methylimidazolium hydrogen sulfate ([HMIM][HSO₄]) belongs to a class of compounds known as ionic liquids (ILs). These unique salts are liquid at room temperature and possess several properties that make them valuable in scientific research.
- Thermal stability: [HMIM][HSO₄] exhibits high thermal stability, allowing its use in reactions conducted at elevated temperatures without significant decomposition [].
- Solvation ability: This ionic liquid demonstrates a good solvation ability for various organic and inorganic compounds, making it a versatile solvent for diverse research applications [, ].
- Tunable properties: By modifying the cation or anion components, researchers can tailor the properties of [HMIM][HSO₄] to suit specific needs, such as optimizing its polarity or viscosity for specific applications [].
Applications in Catalysis
The unique properties of [HMIM][HSO₄] make it a promising candidate for various catalytic applications.
- Acidic catalyst: The presence of the hydrogen sulfate anion ([HSO₄]⁻) imparts a mild acidic character to [HMIM][HSO₄], enabling it to act as a catalyst for various organic reactions, such as esterification and alkylation reactions [, ].
- Catalyst support: [HMIM][HSO₄] can be used as a support for immobilizing metal complexes, creating reusable and efficient heterogeneous catalysts [].
Other Research Applications
Beyond catalysis, [HMIM][HSO₄] finds applications in other areas of scientific research.
- Electrochemical applications: Due to its ionic nature and thermal stability, [HMIM][HSO₄] is being explored as an electrolyte component in batteries and fuel cells [].
- Extraction and separation processes: The tunable solvation properties of [HMIM][HSO₄] make it suitable for extracting and separating valuable components from complex mixtures [].
- Biomass conversion: Research suggests that [HMIM][HSO₄] can be used as a solvent or catalyst in the conversion of biomass into biofuels and other valuable chemicals [].
Research indicates that 1-hexyl-3-methylimidazolium hydrogen sulfate exhibits biological activity, particularly in terms of antimicrobial properties. Studies have shown that this compound can inhibit the growth of certain bacteria and fungi, suggesting potential applications in pharmaceuticals and biocides. Additionally, its biocompatibility makes it a candidate for use in biological systems .
The synthesis of 1-hexyl-3-methylimidazolium hydrogen sulfate typically involves the reaction of 1-hexyl-3-methylimidazolium chloride with sulfuric acid or sulfur trioxide. The process can be summarized as follows:
- Preparation of Imidazolium Salt: Mix 1-hexyl-3-methylimidazole with hydrochloric acid to form the corresponding chloride salt.
- Formation of Hydrogen Sulfate: React the chloride salt with sulfuric acid to yield 1-hexyl-3-methylimidazolium hydrogen sulfate.
- Purification: The product can be purified through crystallization or distillation under reduced pressure.
This method allows for the efficient production of the ionic liquid while maintaining its purity and desired properties .
This comparison illustrates that while many imidazolium ionic liquids share similar structural features, the specific combination of hexyl groups and hydrogen sulfate in 1-hexyl-3-methylimidazolium hydrogen sulfate imparts distinct properties that enhance its applicability in various fields .
Interaction studies involving 1-hexyl-3-methylimidazolium hydrogen sulfate have focused on its behavior with different biomolecules and solvents. Research has shown that this ionic liquid can interact favorably with proteins and nucleic acids, suggesting potential uses in biochemical applications. Additionally, studies on its solvation properties indicate that it can stabilize various organic compounds, making it useful for extraction and separation processes .








